molecular formula C12H18FNO3Si B8030999 Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane

Cat. No.: B8030999
M. Wt: 271.36 g/mol
InChI Key: CQTLQQMYAJDNMM-UHFFFAOYSA-N
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Description

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18FNO3Si and a molecular weight of 271.36 g/mol . This compound features a tert-butyl group, a fluoro-substituted nitrophenoxy moiety, and a dimethylsilane group, making it a versatile reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane typically involves the reaction of 3-fluoro-2-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenoxy Compounds: From nucleophilic aromatic substitution reactions.

    Oxidized Phenoxy Compounds: From oxidation reactions.

Scientific Research Applications

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the hydroxyl group from unwanted reactions. Additionally, the fluoro and nitro groups can participate in various chemical transformations, making the compound a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(3-chloro-2-nitrophenoxy)dimethylsilane
  • Tert-butyl(3-bromo-2-nitrophenoxy)dimethylsilane
  • Tert-butyl(3-iodo-2-nitrophenoxy)dimethylsilane

Uniqueness

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the reactivity and stability of the compound in various chemical reactions .

Properties

IUPAC Name

tert-butyl-(3-fluoro-2-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(13)11(10)14(15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLQQMYAJDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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